六氟砷酸银

描述

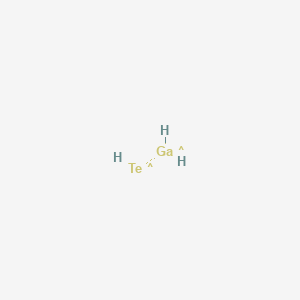

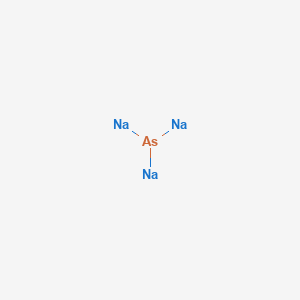

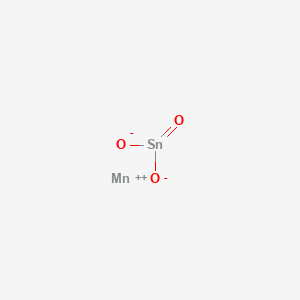

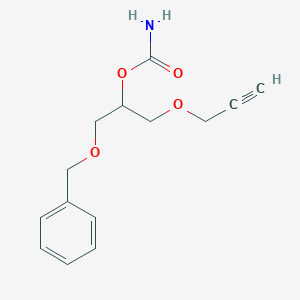

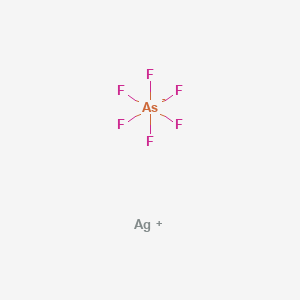

Silver hexafluoroarsenate, also known as Arsenic silver fluoride (AgAsF6), is a compound with the linear formula AgAsF6 . It is used to prepare silver 3,3′-dicyanodiphenylacetylene coordination networks for studying the effect of ligands on network structure with the goal of engineering novel materials .

Synthesis Analysis

The synthesis of Silver hexafluoroarsenate typically begins with arsenic trifluoride, using silver(I) fluoride as both a fluorine source and oxidant . Modern syntheses usually start with arsenic pentafluoride (AsF5), which abstracts fluoride from common donors, such as hydrogen fluoride (HF) or cis-difluorodiazine (N2F2) .Molecular Structure Analysis

The molecular formula of Silver hexafluoroarsenate is AgAsF6 . The average mass is Da and the Monoisotopic mass is Da .Chemical Reactions Analysis

Silver hexafluoroarsenate is relatively inert, being the conjugate base of the notional superacid hexafluoroarsenic acid (HAsF6) . It is stable against hydrolysis . Silver salts, including silver hexafluoroarsenate, have been found to play an important role in C–H activation reactions .Physical And Chemical Properties Analysis

Silver hexafluoroarsenate is a powder and chunk form with an assay of 95% . The molecular weight is 296.78 .科学研究应用

Coordination Chemistry

Silver hexafluoroarsenate is utilized in the preparation of coordination networks, particularly with ligands like 3,3′-dicyanodiphenylacetylene . These networks are studied to understand the influence of ligands on the overall network structure, which is crucial for the design of novel materials with specific properties.

Electronics

In the realm of electronics, silver compounds, including silver hexafluoroarsenate, can be integral in the development of high-performance electrodes . They are explored for their potential in transparent conductive electrodes, which are essential for flexible electronics and solar energy harvesting applications.

Medicine

Silver-based compounds are known for their antimicrobial properties. While specific applications of AgAsF6 in medicine are not directly cited, silver nanoparticles derived from similar compounds have been used as coatings on medical devices and as drug-delivery carriers due to their antibacterial capabilities .

Materials Science

AgAsF6 is used to engineer novel materials by affecting the structure of coordination networks . This application is significant in materials science for creating substances with tailored properties for various industrial uses.

Catalysis

Silver salts, including AgAsF6, play a pivotal role as additives in catalysis, particularly in C–H activation reactions . They are involved in the in situ generation of catalytically active species, enhancing the reactivity of pre-catalysts used in organic synthesis.

Energy Storage

While direct references to AgAsF6 in energy storage are limited, silver-based materials are extensively researched for their role in enhancing the efficiency of energy storage devices . Silver nanowires, for instance, are used to improve the performance of batteries and supercapacitors.

Environmental Science

Silver nanoparticles, which can be produced from silver salts like AgAsF6, have significant environmental applications. They are used in water purification systems and are studied for their environmental impact due to their antibacterial properties .

Photovoltaic Systems

Silver compounds are instrumental in the development of photovoltaic systems. They contribute to the efficiency of solar cells by forming part of the transparent conductive electrodes, which are crucial for the conversion of solar energy into electricity .

安全和危害

作用机制

. The primary targets of this compound are not well-documented in the literature. . .

Mode of Action

These include adhesion to microbial cells, penetration inside the cells, reactive oxygen species (ROS) and free radical generation, and modulation of microbial signal transduction pathways

Biochemical Pathways

Silver compounds can interfere with the normal functioning of bacterial cells, leading to their death . This can disrupt various biochemical pathways within these cells.

Result of Action

Silver compounds can cause cellular toxicity in bacterial cells, leading to their death .

Action Environment

The action, efficacy, and stability of silver hexafluoroarsenate can be influenced by various environmental factors. For instance, the compound is sensitive to light and humidity . It is soluble in sulfur dioxide but less soluble in dichloromethane . These factors can affect how the compound interacts with its environment and its targets.

属性

IUPAC Name |

silver;hexafluoroarsenic(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ag.AsF6/c;2-1(3,4,5,6)7/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNSKNPXMHZPWPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[As-](F)(F)(F)(F)F.[Ag+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AgAsF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80454426 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.780 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silver hexafluoroarsenate | |

CAS RN |

12005-82-2 | |

| Record name | Silver hexafluoroarsenate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80454426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silver hexafluoroarsenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What is the typical coordination environment of Silver in complexes with Silver hexafluoroarsenate?

A1: Silver hexafluoroarsenate often forms complexes where the Silver ion exhibits a distorted octahedral coordination. This is exemplified in the complex , where two bridging and one terminal dioxane ligands coordinate to Silver. [] The Ag-O bond lengths in this complex range from 242-249 pm. Interestingly, a weak Ag···F contact with the hexafluoroarsenate anion completes the disordered octahedral coordination sphere around the Silver ion. []

Q2: Does Silver hexafluoroarsenate always lead to ring-opening reactions when complexed with cyclic ethers?

A2: Not necessarily. Research shows that the reaction of excess 1,3-dioxane with Silver hexafluoroarsenate does not result in ring-opening of the ether. [] Instead, a chain polymer, , is formed, indicating that Silver hexafluoroarsenate can coordinate to cyclic ethers without disrupting their ring structure under certain conditions. []

Q3: Can Silver hexafluoroarsenate form complexes with sulfur-containing ligands?

A3: Yes, Silver hexafluoroarsenate readily forms complexes with sulfur-containing ligands. One example is its complex with tetrasulfur tetranitrogen dioxide, forming [Ag(S4N4O2)4]+[AsF6]–. [] In this complex, Silver interacts with the nitrogen and oxygen atoms of the ligand, leaving the delocalized bonding within the S4N4O2 ring relatively undisturbed. []

Q4: How does the coordination mode of Silver differ between complexes with S4N4O2 and S3N2O ligands?

A4: While both involve sulfur-containing ligands, the coordination modes differ. In the complex with S4N4O2, Silver primarily interacts with nitrogen atoms, forming a square planar arrangement with additional weaker interactions with oxygen atoms. [] Conversely, in the complex with 1-oxo-1λ4,2,4λ4,3,5-trithiadiazole (S3N2O), Silver exhibits linear coordination with the ring nitrogen atoms. [] This difference highlights the adaptable nature of Silver coordination in the presence of diverse ligands.

Q5: Are there any analytical techniques available to characterize Silver hexafluoroarsenate complexes?

A5: X-ray crystallography is a powerful technique used to elucidate the structure of Silver hexafluoroarsenate complexes. This method provides precise information about bond lengths, bond angles, and overall molecular geometry. [, , ] By analyzing the crystallographic data, researchers can gain insights into the coordination environment of Silver and the nature of its interactions with various ligands.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。